molecular formula C11H15N5O4S B2495149 2-((7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide CAS No. 333769-00-9

2-((7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide

Cat. No. B2495149
M. Wt: 313.33
InChI Key: CQWSSPVFNFJAKI-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals known for their potential in various biochemical applications. While specific information on this compound is scarce, compounds with similar structures have been synthesized and studied for their biological and chemical properties.

Synthesis Analysis

Synthesis of related purine-thioacetamide derivatives involves O-[(11)C]methylation of corresponding precursors with [(11)C]CH3OTf under basic conditions, leading to high radiochemical yields and purity, which suggests a method that could be adapted for synthesizing the compound (Gao, Wang, & Zheng, 2016).

Molecular Structure Analysis

Studies on similar compounds reveal that the crystal structure can exhibit linearly extended conformations or slightly bent chains based on the specific groups attached to the acetamide moiety, indicating that the molecular structure of acetamide derivatives can significantly influence their chemical behavior and interactions (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Chemical Reactions and Properties

The reactivity of similar acetamide compounds often involves interactions through classical N-H...O hydrogen bonds and non-standard C-H...O hydrogen bonds, which may play a role in the compound's biological activity. These interactions contribute to the formation of planar hydrophilic and hydrophobic areas, which could be relevant for the chemical behavior of the compound of interest (Camerman et al., 2005).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding a compound's application potential. For closely related compounds, crystallography studies offer insights into the solid-state structure, which is vital for predicting solubility and stability (Camerman et al., 2005).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound. It includes toxicity information, handling precautions, and first-aid measures .

Future Directions

This involves speculating on potential future research directions. For a novel compound, this could involve further studies to fully elucidate its properties, potential applications, or modifications to improve its properties .

properties

IUPAC Name

2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4S/c1-15-8-7(9(18)14-10(15)19)16(3-4-20-2)11(13-8)21-5-6(12)17/h3-5H2,1-2H3,(H2,12,17)(H,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWSSPVFNFJAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)N)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[7-(2-Methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide

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